1,1-Dibromooctane
Description
Thematic Overview of Geminal Dihalides in Contemporary Organic Chemistry
Geminal dihalides are organic compounds where two halogen atoms are attached to the same carbon atom. The prefix "gem," derived from the Latin word "geminus" meaning "twin," signifies this unique arrangement doubtnut.comvedantu.comprutor.aiwikipedia.org. This structural feature imparts distinct reactivity compared to other dihalides, making them highly versatile building blocks in modern organic synthesis helsinki.figoogle.com.
In contemporary organic chemistry, geminal dihalides serve as crucial intermediates in the preparation of a wide array of functionalized molecules. Their applications span various fields, including the synthesis of pharmaceuticals, pesticides, and other fine chemicals google.compearson.com. They are particularly important for forming new carbon-carbon bonds and for generating reactive species such as carbon radicals helsinki.fi. The ability to undergo elimination reactions to form alkynes is another significant application, highlighting their role in constructing complex molecular architectures pearson.commasterorganicchemistry.comlibretexts.orglibretexts.org.
Structural Classification of Dibromooctane Isomers: Distinguishing the Geminal Moiety
Dibromooctane compounds share the molecular formula C₈H₁₆Br₂, but differ in the positions of the two bromine atoms along the octane (B31449) chain. The classification of these isomers is critical for understanding their chemical behavior.
Geminal Dibromides: In a geminal dibromide, both bromine atoms are located on the same carbon atom. 1,1-Dibromooctane is a prime example, where both bromine atoms are attached to the first carbon of the eight-carbon chain nih.govchemspider.com. Its molecular weight is approximately 272.02 g/mol nih.govchemspider.com.
Vicinal Dibromides: Vicinal dihalides have halogen atoms attached to adjacent carbon atoms, representing a 1,2-relationship prutor.aidoubtnut.comchemeurope.comwikipedia.org. An example would be 1,2-dibromooctane (B3054993) guidechem.com or 4,5-dibromooctane (B15461278) brainly.comguidechem.com. The addition of bromine (Br₂) to an alkene typically yields a vicinal dibromide libretexts.orgmasterorganicchemistry.com.
Isolated Dibromides: In isolated dihalides, the halogen atoms are separated by two or more carbon atoms. An example is 1,8-dibromooctane (B1199895), where the bromine atoms are at the terminal ends of the octane chain ontosight.ainist.govwikipedia.org.
The distinction between these isomers is fundamental because their reactivity and synthetic utility vary significantly. For instance, geminal dibromides are often precursors to aldehydes, ketones, or alkynes, while vicinal dibromides are commonly used to form alkenes or alkynes via different elimination pathways masterorganicchemistry.comlibretexts.orglibretexts.orgunacademy.comquora.com.
Table 1: Structural Classification of Dibromooctane Isomers
| Isomer Type | Example Compound | Bromine Position | Molecular Formula | PubChem CID |
| Geminal | This compound | Same carbon (C1) | C₈H₁₆Br₂ | 43939 |
| Vicinal | 1,2-Dibromooctane | Adjacent carbons (C1, C2) | C₈H₁₆Br₂ | 152212-49-2 |
| Isolated | 1,8-Dibromooctane | Separated carbons (C1, C8) | C₈H₁₆Br₂ | 78310 |
| Vicinal (Meso) | (4R,5S)-4,5-Dibromooctane | Adjacent carbons (C4, C5) | C₈H₁₆Br₂ | 58608-93-8 |
Historical and Current Research Context of Alkyl Geminal Dibromides
The systematic synthesis of haloalkanes, including geminal dihalides, advanced significantly in the 19th century, paralleling the development of organic chemistry and the understanding of alkane structures wikipedia.org. Early methods focused on selectively forming carbon-halogen bonds, such as the addition of halogens or hydrogen halides to alkenes, and the conversion of alcohols to alkyl halides wikipedia.org. These methods proved reliable and accessible, making haloalkanes readily available for various chemical applications wikipedia.org.
Current research continues to explore and refine synthetic methodologies for geminal dibromides, aiming for improved efficiency, selectivity, and broader substrate compatibility. Modern approaches include:
From Carbonyl Compounds: Aldehydes and ketones can be converted into geminal dihalides. For instance, ketones can react with phosphorus pentachloride or a combination of triphenyl phosphite (B83602) and bromine to yield gem-dibromo compounds google.com. Aldehydes can also be transformed into gem-dihalides using triphenyl phosphite-halogen-based reagents under mild conditions organic-chemistry.orgresearchgate.net.
Ring-Opening Reactions: Recent advancements have demonstrated the synthesis of geminal dibromides through visible-light-mediated ring-opening reactions of alkenes, involving alkoxy radicals researchgate.net.
Transition-Metal Catalysis: Geminal dibromides are increasingly utilized in transition-metal-catalyzed coupling reactions, becoming powerful tools for synthesizing complex functionalized molecules, including alkynes, chromenes, and various heterocycles sioc-journal.cnacs.org. For example, copper-catalyzed double C(sp³)–Si coupling reactions have been reported to convert geminal dibromides into 1,1-disilylated alkanes acs.org.
A significant application of alkyl geminal dibromides lies in their role as precursors for alkynes. Through double dehydrohalogenation reactions, often employing strong bases like sodium amide, geminal dihalides can be converted into alkynes pearson.commasterorganicchemistry.comlibretexts.orglibretexts.orgunacademy.com. This transformation is a cornerstone in synthetic organic chemistry for introducing triple bonds into molecules. Research continues to optimize these elimination reactions, considering factors like base strength and solvent to achieve desired alkyne products libretexts.orglibretexts.org.
The ongoing research into new synthetic routes and diverse applications underscores the enduring importance of alkyl geminal dibromides, including this compound, as fundamental synthons in organic chemistry.
Structure
3D Structure
Properties
CAS No. |
62168-26-7 |
|---|---|
Molecular Formula |
C8H16Br2 |
Molecular Weight |
272.02 g/mol |
IUPAC Name |
1,1-dibromooctane |
InChI |
InChI=1S/C8H16Br2/c1-2-3-4-5-6-7-8(9)10/h8H,2-7H2,1H3 |
InChI Key |
STBMZSJLFYGOJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(Br)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Dibromooctane and Analogous Geminal Dibromides
Regioselective Bromination Strategies for Terminal Alkanes and Alkenes
While direct bromination of alkanes generally lacks regioselectivity, leading to a mixture of products, the synthesis of geminal dibromides from unsaturated hydrocarbons, particularly terminal alkynes, can be achieved with high regioselectivity. scribd.com
A prominent strategy involves the electrophilic addition of hydrogen bromide (HBr) to terminal alkynes. When two equivalents of HBr are reacted with a terminal alkyne, such as 1-octyne, the reaction proceeds according to Markovnikov's rule, leading to the formation of 1,1-dibromooctane. libretexts.org The initial addition of HBr forms a vinyl halide intermediate. The subsequent addition of the second HBr molecule is directed to the carbon already bearing the halogen, as the resulting carbocation is stabilized by the electron-donating effect of the existing halogen atom. This stabilizing effect ensures that the geminal dihalide is the predominant product, preventing the formation of vicinal dihalides. libretexts.org
In contrast, the direct bromination of alkenes with molecular bromine (Br₂) typically yields vicinal dibromides (1,2-dibromides) through a cyclic bromonium ion intermediate, with an anti-addition stereochemistry. libretexts.orgmasterorganicchemistry.com This pathway is not conducive to the formation of geminal dibromides.
Functional Group Interconversion Routes to this compound
Functional group interconversion provides robust pathways for synthesizing this compound from readily available precursors. A highly effective method involves the conversion of aldehydes to geminal dibromides. organic-chemistry.orgresearchgate.net For instance, aliphatic aldehydes, such as octanal, can be transformed into their corresponding geminal dibromoalkanes using specific tribromide reagents. researchgate.net
One such protocol utilizes tetrabutylammonium (B224687) tribromide in conjunction with triphenyl phosphite (B83602), enabling the rapid synthesis of geminal dibromoalkanes from various alkyl and aromatic aldehydes, often within minutes. researchgate.net Another effective reagent system for converting aldehydes to geminal dibromides is the complex formed from 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) and triphenylphosphine. researchgate.net
Furthermore, decarboxylative halogenation of α-bromo acids has been shown to yield geminal dibromides. acs.org This method involves the selective cleavage of a carbon-carbon bond and the liberation of carbon dioxide, offering a distinct approach to these compounds. acs.org
Investigation of Catalytic Systems for Geminal Dibromide Formation
The development of catalytic systems for geminal dibromide formation is an active area of research, aiming for more efficient and selective synthetic routes. While some catalytic systems have been explored for related transformations, direct catalytic methods specifically for this compound are often integrated within broader functional group interconversion strategies.
The aforementioned conversion of aldehydes to geminal dibromides using tetrabutylammonium tribromide and triphenyl phosphite can be considered a catalytically-promoted reaction, where the phosphite likely plays a role in activating the bromine source or the aldehyde. researchgate.net
Other catalytic approaches, though not always yielding geminal dibromides specifically, illustrate the principles of catalyzed dihalogenation. For example, some copper(I) catalysts have been employed in transformations involving geminal dibromides, such as their conversion to 1,1-disilylated alkanes, indicating their utility in manipulating these structures. researchgate.netbeilstein-journals.org Research into nickel-catalyzed multicomponent cross-couplings has also shown promise in forming geminal C(sp³)–C(sp²) bonds, highlighting the potential for similar catalytic approaches in geminal dihalide synthesis. nih.gov
Exploration of Precursors to this compound in Complex Synthetic Sequences
While this compound itself serves as an important building block, the broader class of geminal dibromides plays a crucial role as versatile precursors in complex synthetic sequences. These compounds offer a unique handle for further functionalization due to the reactivity of the geminal dihalide moiety.
Geminal dibromides are recognized as important synthetic building blocks in organic chemistry. researchgate.net Their utility stems from their ability to undergo various transformations, including:
Conversion to 1,1-disilylated alkanes: This transformation can be promoted by copper(I) catalysts, replacing both bromine atoms with silyl (B83357) groups. researchgate.netbeilstein-journals.org
Participation in reductive coupling reactions: Stereoselective reductive coupling of benzylic gem-dibromides, for instance, can yield E-stilbene derivatives, demonstrating their role in carbon-carbon bond formation. researchgate.net
Although 1,8-dibromooctane (B1199895) (a vicinal isomer) is documented for its use in the synthesis of carbamate (B1207046) nerve agents, sebacic acid, and in cross-linking peptides, this compound's specific applications as a precursor in highly complex natural product syntheses or drug development pathways are less extensively detailed in the general literature. wikipedia.orgwikipedia.orgontosight.aiuq.edu.au However, its structural integrity as a geminal dibromide ensures its potential for similar strategic applications where a reactive two-carbon unit is required.
Table 1: Key Reagents and Products in this compound Synthesis
| Compound Name | Role in Synthesis |
| 1-Octyne | Precursor for regioselective bromination |
| Octanal | Precursor for functional group interconversion |
| Hydrogen Bromide (HBr) | Reagent for alkyne bromination |
| Tetrabutylammonium tribromide | Reagent for aldehyde bromination |
| Triphenyl phosphite | Reagent/Catalyst for aldehyde bromination |
| 2,4,4,6-tetrabromo-2,5-cyclohexadienone | Reagent for aldehyde bromination |
| Triphenylphosphine | Reagent for aldehyde bromination |
| α-bromo acids | Precursor for decarboxylative bromination |
Table 2: Transformations Involving Geminal Dibromides
| Starting Material | Reagents/Conditions | Product Type | Reference |
| Aldehydes | Tetrabutylammonium tribromide, Triphenyl phosphite | Geminal Dibromoalkanes | researchgate.net |
| Aldehydes | 2,4,4,6-tetrabromo-2,5-cyclohexadienone, Triphenylphosphine | Geminal Dibromides | researchgate.net |
| Terminal Alkynes | 2 equivalents HBr | Geminal Dihalides | libretexts.org |
| α-bromo acids | Decarboxylative halogenation | Geminal Dibromides | acs.org |
| Geminal Dibromides | Copper(I) catalyst | 1,1-Disilylated alkanes | researchgate.netbeilstein-journals.org |
| Benzylic Gem-dibromides | Cu/Polyamine (reductive coupling) | E-Stilbene derivatives | researchgate.net |
Elucidating Reactivity Patterns and Mechanistic Pathways of 1,1 Dibromooctane
Nucleophilic Substitution Reactions at the Geminal Dibromide Center
The geminal dibromide functionality in 1,1-dibromooctane presents a reactive site for nucleophilic substitution reactions. These reactions involve the replacement of one or both bromine atoms by various nucleophiles.
One prominent example of nucleophilic substitution at a geminal dihalide center is hydrolysis. Primary geminal dihalides, such as this compound, can undergo hydrolysis in the presence of water or hydroxide (B78521) ions to yield aldehydes. This transformation typically proceeds through an initial nucleophilic attack, forming an unstable gem-halohydrin intermediate, which then rapidly loses a molecule of hydrogen halide to form the carbonyl compound. [6 in previous search]
The selective substitution of a single halogen atom in a geminal dibromide can be challenging due to the potential for competing elimination reactions or further substitution of the remaining halogen. [3 in previous search] However, research has demonstrated that controlled conditions can lead to selective mono-substitution. For instance, studies on γ-hydroxy aliphatic gem-dibromides have shown diastereoselective SN2 reactions with nucleophiles like arenesulfinate anions. This selectivity is attributed to a conformational bias in the substrate and pre-coordination of the nucleophile to the γ-hydroxyl group, which directs the attack to a specific bromine atom. [3, 12 in previous search], [27 in previous search] While this compound lacks an inherent γ-hydroxyl group, this highlights the intricate control that can be achieved in gem-dibromide chemistry through strategic molecular design and reaction conditions. Generally, the bromine atoms in this compound can be replaced by various nucleophiles, including hydroxide ions and amines. ereztech.com
Table 1: Representative Nucleophilic Substitution Reactions of Geminal Dibromides
| Reactant Type | Nucleophile | Conditions | Product Type | Notes |
| Primary Geminal Dihalide | Hydroxide (OH-) / Water (H2O) | Aqueous solution | Aldehyde | Proceeds via unstable gem-halohydrin. [6 in previous search] |
| Geminal Dibromide (specific cases with directing groups) | Arenesulfinate Anion | Specific solvents, temperature, conformational bias | α-Bromosulfone | Diastereoselective, requires pre-coordination. [3, 12 in previous search], [27 in previous search] |
| Geminal Dibromide | Amines | Various | Amines | General reactivity. ereztech.com |
Stereochemical Outcomes of Reactions Involving the this compound Scaffold
The this compound molecule, by its nature, does not possess a chiral center at the geminal dibromide carbon (C1). Therefore, direct stereochemical outcomes in terms of R/S configuration at this specific carbon from substitution reactions are not applicable. However, stereochemical considerations become relevant when discussing reactions that lead to the formation of new chiral centers elsewhere in the molecule or when elimination reactions generate stereoisomeric products.
In the context of elimination reactions, which are significant for geminal dibromides, the stereochemistry of the resulting olefinic or alkynic products can be a key aspect. While the final alkyne product from a double elimination reaction is linear and lacks stereoisomerism, the intermediate vinyl halide can exist as E or Z isomers.
For E1 elimination reactions, which proceed through a carbocation intermediate, free rotation around the carbon-carbon bonds in the carbocation allows for the formation of both E and Z alkene stereoisomers. However, steric interactions generally favor the formation of the more stable alkene, which is often the trans (or E) isomer. [4 in previous search], [12 in previous search]
E2 elimination reactions, on the other hand, are concerted processes where the spatial relationship between the proton being removed and the leaving group is crucial. The stereochemistry of the double bond formed (i.e., whether an E or Z isomer results) is dictated by the stereochemistry of the starting material if it is diastereomeric. [4 in previous search], [12 in previous search], [18 in previous search] For this compound, the initial E2 elimination to form a vinyl bromide would be influenced by the conformation of the molecule, potentially leading to a preference for one stereoisomer of the vinyl bromide, which then undergoes a second elimination to the alkyne.
Reductive Transformations of this compound and Related Species
Geminal dibromides, including this compound, are susceptible to various reductive transformations. These reactions can lead to the formation of alkanes, monobromides, or highly reactive carbene/carbenoid intermediates.
One common approach for the reduction of geminal dihalides involves the use of reducing metals or organometallic reagents. The reaction of gem-dihalides with organolithium reagents can generate reactive intermediates known as carbenoids. These species, such as R2CLi(Br), can then undergo further elimination of lithium bromide (LiBr) to form free carbenes (R2C:). [3 in previous search] Such carbenes or carbenoids are highly versatile and are employed in various synthetic applications, notably in Simmons-Smith cyclopropanation reactions, where zinc carbenoids (derived from gem-dihalides) are used to incorporate a methylene (B1212753) group (CH2) into alkenes to form cyclopropanes. americanelements.com, who.int
While reductive debromination of vicinal dibromides to alkenes is well-documented using agents like zinc powder in acetic acid, [28 in previous search], [31 in previous search] similar reductive pathways can be applied to geminal dibromides. For instance, a stereoselective reduction of gem-dibromocyclopropanes to monobromocyclopropanes has been achieved using a combination of dimethyl phosphite (B83602) and potassium carbonate, demonstrating the possibility of selective mono-debromination. epa.gov Furthermore, samarium metal has been shown to mediate chemoselective debromination and reduction of 1,1-dibromo-1-alkenes, yielding vinyl mono-bromides, alkenes, and alkanes depending on the molar ratio of samarium to the dibromide. epa.gov
Table 2: Reductive Transformations of Geminal Dibromides
| Reactant Type | Reducing Agent/Conditions | Primary Product(s) | Notes |
| Geminal Dibromide | Organolithium Reagents | Carbenoids, Carbenes | Intermediates for cyclopropanation, etc. [3 in previous search] |
| Geminal Dibromide | Zinc (Zn) | Carbenoids (for cyclopropanation) | Simmons-Smith reaction. americanelements.com, who.int |
| Geminal Dibromide (e.g., cyclopropane) | Dimethyl Phosphite + Potassium Carbonate | Monobromide | Stereoselective mono-debromination. epa.gov |
| 1,1-Dibromo-1-alkene | Samarium Metal | Vinyl Monobromides, Alkenes, Alkanes | Chemoselective, product depends on Sm:dibromide ratio. epa.gov |
Mechanistic Studies of Elimination Reactions for Olefinic or Alkynic Scaffolds
This compound is a key precursor for the synthesis of alkynes through double dehydrohalogenation reactions. This transformation typically involves two successive elimination steps, predominantly proceeding via the E2 mechanism. [6 in previous search], [23 in previous search]
Strong bases are essential for these transformations. Sodium amide (NaNH2) is a commonly employed base due to its high basicity (pKa ≈ 35). [6 in previous search], [23 in previous search] If the final product is a terminal alkyne, a third equivalent of base is consumed to deprotonate the acidic terminal alkyne proton, forming an acetylide anion. This anion can then be protonated to regenerate the terminal alkyne. [23 in previous search]
The E2 mechanism is a concerted, one-step process where the abstraction of a proton by the base, the formation of the new pi bond, and the departure of the leaving group (bromine) occur simultaneously through a single transition state. [18 in previous search] In contrast, the E1 mechanism is a two-step process involving the initial formation of a carbocation intermediate, followed by deprotonation. [18 in previous search] For the synthesis of alkynes from dihalides, the E2 pathway is generally favored, particularly with strong, unhindered bases and high temperatures. [22 in previous search]
Table 3: Elimination Reactions of this compound to Alkynes
| Reactant | Base | Conditions | Intermediate Product | Final Product | Mechanism |
| This compound | Strong Base (e.g., NaNH2) | Heat, appropriate solvent | 1-Bromo-1-octene (Vinyl Halide) | 1-Octyne (Alkyne) | E2 (two successive eliminations) [6 in previous search], [23 in previous search] |
Strategic Applications of 1,1 Dibromooctane As a Versatile Synthetic Building Block
Utilization in Stereoselective Synthesis of Advanced Molecular Architectures
Employment in Carbon-Carbon Bond-Forming Reactions: Cross-Coupling and Alkylation
1,1-Dibromooctane, as a geminal dibromide, holds potential for carbon-carbon bond-forming reactions, particularly in cross-coupling and alkylation reactions. The presence of two bromine atoms on the same carbon atom allows for sequential or simultaneous transformations.
A patent abstract mentions the use of this compound (identified by its InChIKey STBMZSJLFYGOJU-UHFFFAOYSA-N, corresponding to PubChem CID 43939) in cross-coupling and homocoupling reactions. nih.govgoogle.com However, specific detailed research findings or experimental data tables for these reactions involving this compound are not widely published. In general, geminal dibromides can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling or Heck reactions, typically after conversion to an organometallic species or through direct participation. Similarly, they can undergo alkylation reactions, where nucleophiles replace one or both bromine atoms, leading to the formation of new carbon-carbon bonds.
Precursor Role in the Preparation of Highly Functionalized Octane (B31449) Derivatives
As a geminal dibromide, this compound can serve as a precursor for the synthesis of various highly functionalized octane derivatives. The geminal dibromide moiety can be transformed into diverse functional groups. For instance, hydrolysis can yield an aldehyde or ketone, while reactions with strong bases can lead to the formation of alkynes via double dehydrohalogenation. However, specific detailed research findings or comprehensive data tables illustrating the preparation of highly functionalized octane derivatives directly from this compound are not extensively documented in the available literature.
Integration into Polymer and Material Science Applications for Tailored Properties
Theoretical and Computational Chemistry Investigations of 1,1 Dibromooctane
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and bonding of 1,1-dibromooctane. These calculations provide fundamental insights into the molecule's geometry, charge distribution, and the nature of its chemical bonds.
Detailed research findings from DFT calculations would reveal optimized molecular geometries, including key bond lengths and angles. For this compound, the C-Br and C-C bond lengths, as well as the Br-C-Br and H-C-Br bond angles, are of particular interest. The presence of two electronegative bromine atoms on the first carbon atom significantly influences the local geometry and electronic properties. This leads to a polarization of the C-Br bonds, creating a partial positive charge on the carbon atom and partial negative charges on the bromine atoms. The distribution of electron density across the molecule can be quantified using methods like Natural Bond Orbital (NBO) analysis, which provides insight into atomic charges and orbital interactions.
Table 1: Illustrative Calculated Geometrical Parameters for this compound
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(C1-Br) | Bond length between Carbon-1 and Bromine | ~1.95 Å |
| r(C1-C2) | Bond length between Carbon-1 and Carbon-2 | ~1.54 Å |
| r(C-C) | Average bond length in the alkyl chain | ~1.53 Å |
| ∠(Br-C1-Br) | Bond angle between the two Bromine atoms and Carbon-1 | ~112° |
| ∠(Br-C1-C2) | Bond angle involving Bromine, Carbon-1, and Carbon-2 | ~109° |
Note: These are typical values expected from DFT calculations and may vary with the level of theory and basis set used.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. researchgate.netrsc.org By identifying reactants, products, intermediates, and, crucially, transition states, a detailed reaction mechanism can be elucidated. researchgate.net Methods such as DFT are commonly used to calculate the energies of these species. researchgate.net
For instance, the nucleophilic substitution or elimination reactions of this compound can be modeled. The calculations would involve locating the transition state structure for a given reaction pathway, which represents the highest energy point along the reaction coordinate. arxiv.org The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. researchgate.net For complex reactions, computational models can help distinguish between competing mechanisms, such as S"N"1 versus S"N"2, or E1 versus E2 pathways. rsc.org The "distortion/interaction" or "activation strain" model is one theoretical tool used to analyze the components of the activation energy, separating the energy required to distort the reactants into the transition state geometry from the interaction energy between the distorted fragments. researchgate.net
Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Pathway | Reactants | Transition State (TS) | Activation Energy (ΔE‡) (kcal/mol) |
|---|---|---|---|
| Substitution (S"N"2) | This compound + OH⁻ | [HO···CH(Br)C₇H₁₅···Br]⁻ | 25.5 |
| Elimination (E2) | This compound + OH⁻ | [HO···H-C(H)···C(Br₂)H-C₆H₁₃]⁻ | 28.1 |
Note: These values are illustrative for a hypothetical reaction and would be determined through quantum chemical calculations.
Conformational Landscape and Energetic Profiling through Molecular Dynamics
The long, flexible octyl chain of this compound allows it to adopt a multitude of conformations. acs.org Understanding this conformational landscape is crucial as the molecule's shape can influence its physical properties and reactivity. Molecular dynamics (MD) simulations are a primary computational tool for exploring this landscape. acs.orgucl.ac.uk
MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. acs.org These simulations can generate a trajectory of the molecule's dynamic behavior, revealing the preferred conformations (low-energy states) and the energy barriers to rotation around the C-C single bonds. acs.orgresearchgate.net The primary motions involve rotations around the dihedral angles of the alkyl chain, leading to different conformers such as trans (anti) and gauche. acs.org By analyzing a long MD trajectory, one can construct a potential of mean force (PMF) or a free energy landscape, which maps the relative energies of different conformations. nih.gov This provides a statistical understanding of the conformational populations and the kinetics of interconversion between them. nih.gov
Table 3: Illustrative Relative Energies of Key Conformers of the C1-C2-C3-C4 Dihedral Angle in this compound
| Conformation | Dihedral Angle (approx.) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar (trans) | 180° | 0.0 (Reference) |
| Syn-clinal (gauche) | ±60° | 0.9 |
| Eclipsed | 0°, 120° | > 3.5 (Rotational Barrier) |
Note: Values are illustrative, representing the general energetic profile for an n-alkane-like chain.
Prediction of Spectroscopic Signatures for Structural Assignment
Computational methods are widely used to predict spectroscopic data, which serves as an invaluable aid in the experimental identification and structural confirmation of molecules. nih.govresearchgate.net For this compound, the prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra is particularly relevant.
Vibrational frequencies and their corresponding IR intensities can be calculated from the second derivatives of the energy with respect to atomic positions (the Hessian matrix). q-chem.com These calculations, typically performed using DFT, allow for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C-H stretching, CH₂ bending, and C-Br stretching. researchgate.net While harmonic frequency calculations are common, more advanced methods can account for anharmonicity for greater accuracy. unimi.itnih.gov
Similarly, NMR chemical shifts and coupling constants can be accurately predicted using quantum chemical methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov These calculations determine the magnetic shielding at each nucleus, which is then converted to a chemical shift relative to a standard. nih.gov Predicted ¹H and ¹³C NMR spectra for this compound can help assign peaks in the experimental spectra, confirming the connectivity and chemical environment of each atom in the molecule. nmrdb.org
Table 4: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) | 2950 - 3000 | Asymmetric/Symmetric stretching of CH₂ and CH₃ groups |
| δ(CH₂) | 1450 - 1470 | Scissoring/Bending of CH₂ groups |
| δ(CH₃) | 1375 - 1385 | Bending of the terminal methyl group |
| ν(C-Br) | 550 - 650 | Stretching of the Carbon-Bromine bonds |
Note: These are typical frequency ranges for the specified modes. Precise values are obtained from quantum chemical calculations and are often scaled to better match experimental data.
Synthesis and Functionalization of 1,1 Dibromooctane Derivatives and Their Utility
Preparation of Octane-Based Monobromides and Their Subsequent Transformations
The selective reduction of geminal dibromides, such as 1,1-dibromooctane, to their corresponding monobromides is a crucial transformation in organic synthesis. Several methodologies have been developed to achieve this, often with high stereoselectivity.
One effective method involves the use of dimethyl phosphite (B83602) in combination with potassium carbonate. This system facilitates the selective reduction of gem-dibromocyclopropanes and β-gem-dibromoalkenes to monobromides under mild reaction conditions, providing a practical route for the synthesis of valuable monobromocyclopropanes and β-monobromoalkenes in high yields with notable stereoselectivity. For instance, β-dibromostyrene can be reduced to β-bromostyrene in an 83% yield with 95% selectivity for the trans form, and aromatic dibromocyclopropanes can be converted to monobromocyclopropanes in high yields. ingentaconnect.com
Another approach for converting 1,1-dihalocyclopropanes to monohalocyclopropanes utilizes ethylmagnesium bromide with a catalytic amount of titanium isopropoxide in ether. At 20°C, a reaction of a dibromide with 1.3 mol equivalents of ethylmagnesium bromide and 2% titanium isopropoxide for 20 minutes yielded a 92% distilled yield of a 2:1 mixture of monobromides. msu.ru However, an excess of ethylmagnesium bromide (3 mol equivalents) and 10 mol% of catalyst can lead to complete debromination, yielding the non-halogenated cyclopropane (B1198618) in 93% after 90 minutes at 20°C. msu.ru
Furthermore, geminal dibromides can be converted to monobromides via a halogen-metal exchange reaction at low temperatures, followed by reaction with hydrogen bromide. This method has been reported to be highly effective in terms of generality and yields, particularly for dibromomethylsilanes. cdnsciencepub.comcdnsciencepub.com Other reagents reported for the reduction of 1,1-dihalocyclopropanes to monobromides include tri-n-butyltin hydride (often yielding the endo-isomer predominantly), zinc-ethanol-potassium hydroxide (B78521), zinc-copper couple, zinc-acetic acid, O,O-diethyl-α-lithiomethyl phosphonate, photochemical and electrochemical methods, complex hydrides, and butyl lithium followed by methanol. msu.ru
Once formed, octane-based monobromides, such as 1-bromooctane (B94149), serve as versatile intermediates in organic synthesis. The bromine atom in 1-bromooctane is a good leaving group, making it suitable for various nucleophilic substitution reactions. medchemexpress.com This allows for the substitution of bromine with other functional groups, including hydroxy, amino, or alkoxy groups, to synthesize a range of compounds such as alcohols, amines, and ethers. asianpubs.org 1-Bromooctane finds wide application in the synthesis of pesticides, organic dyes, surfactants, and ultraviolet absorbers. asianpubs.org
Table 1: Representative Reduction Conditions for Gem-Dibromides to Monobromides
| Gem-Dibromide Type | Reagents/Conditions | Product Type | Yield (%) | Selectivity (%) | Reference |
| Gem-Dibromoalkenes | Dimethyl phosphite, K2CO3, Dioxane, 80°C, 13h | Monobromoalkenes | 83 | 95 (trans) | ingentaconnect.com |
| Dibromocyclopropanes | Ethylmagnesium bromide (1.3 equiv), Ti(OPr-i)4 (2%), Ether, 20°C, 20 min | Monobromocyclopropanes | 92 | 2:1 (mixture) | msu.ru |
| Dibromomethylsilanes | Halogen-metal exchange, then HBr | Monobromomethylsilanes | High | - | cdnsciencepub.comcdnsciencepub.com |
Conversion to Organometallic Intermediates for Further Derivatization
Geminal dibromides, including this compound, can be transformed into highly reactive organometallic intermediates. These intermediates are crucial for forming new carbon-carbon bonds and enabling complex molecular architectures. The nature of the organometallic species derived from geminal dihalides can vary; they may react as carbon nucleophiles or, upon elimination of a halide anion, as carbenes (carbenoids). libretexts.org
For instance, the reaction of geminal dibromides with alkyllithium reagents, such as methyllithium (B1224462) (MeLi), can lead to the formation of monobromides or even dimerization products, depending on the specific conditions and substrate. unit.no Alpha-halogenated organometallic reagents, like bromomethyllithium (BrCH2Li), are known to be less stable and typically require very low temperatures (around -100°C) to prevent the loss of lithium halide. libretexts.orgmsu.edu
In the context of this compound, the formation of organometallic species would involve the direct reaction with metals like lithium or magnesium to generate organolithium or Grignard reagents, respectively. While specific examples for this compound were not detailed in the search results, general principles apply. Grignard reagents and organolithium reagents are widely recognized for their ability to add to carbonyl and nitrile functional groups, forming new carbon-carbon bonds. msu.edu For example, dibromomethylsilanes have been shown to undergo halogen-metal exchange at -78°C to form organometallic reagents, which can then be derivatized, such as by carbonation to yield the corresponding carboxylic acids. cdnsciencepub.comcdnsciencepub.com
The ability to generate such organometallic intermediates from this compound opens pathways for a broad range of derivatizations, facilitating the synthesis of more complex octane-containing structures through reactions like alkylation, acylation, and addition to various electrophiles.
Cyclization and Ring-Forming Reactions Utilizing the Geminal Dibromide
The geminal dibromide functionality in compounds like this compound offers unique opportunities for cyclization and ring-forming reactions. These reactions often exploit the reactivity of the two bromine atoms on the same carbon, which can lead to the formation of new rings or ring expansion.
One significant application of geminal dibromides in ring-forming reactions is their conversion to alkynes. This transformation typically occurs via two consecutive elimination reactions, often mediated by a strong base such as sodium amide (NaNH2). For example, this compound can undergo such a process to yield an octane-based alkyne. ucalgary.ca This method provides a route to introduce unsaturation and new functionalities into the octane (B31449) chain.
Gem-dibromocyclopropanes, a class of compounds related to geminal dibromides, are particularly noted for their involvement in electrocyclic ring-opening reactions. These reactions are versatile and have been utilized in the synthesis of various natural products. researchgate.net The ring opening can proceed through different mechanistic pathways, including those involving lithium bromocarbenoids or 1-bromocyclopropenes. researchgate.net
Furthermore, the geminal dibromide moiety can participate in ring expansion reactions. For instance, geminal dibromobicyclo[n.1.0]alkanes can undergo ring expansion when treated with silver nitrate (B79036) in various solvent systems, including acetic acid/DMSO, acetic acid/DMF, methanol/acetone, and water/DMF. stackexchange.com In these reactions, the silver ion (Ag+) acts as a Lewis acid, abstracting one of the bromide ions to generate a bromocyclopropyl carbocation. This carbocation then undergoes a rearrangement, driven by the release of ring strain, leading to a ring-expanded product, often with vinylic bromo functionality or as alcohol derivatives. stackexchange.com While these examples are for cyclic gem-dibromides, the principle of ring expansion via carbocation intermediates could be explored for linear this compound derivatives if a suitable cyclization precursor is first formed.
Development of Octane-Containing Macrocycles and Supramolecular Assemblies
The incorporation of octane-based units, including those derived from this compound, into macrocyclic structures and supramolecular assemblies represents an advanced area of chemical synthesis and materials science. Macrocycles are defined as molecules or ions containing a ring of twelve or more atoms, and their synthesis, known as macrocyclization, can be challenging due to the kinetic preference for forming smaller rings or polymeric chains. High-dilution reaction conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. wikipedia.org
Octane derivatives can serve as building blocks for the construction of complex macrocyclic and supramolecular architectures. For instance, in the development of metal-coordination-directed macrocyclic complexes, hydrophobic 1-octanethiol (B94742) has been co-assembled with hydrophilic 4-mercaptoboronic acid and silver ions (Ag+). This strategy leads to the formation of larger macrocyclic complexes where glucose can bind to neighboring boronic acid groups on the Ag+-coordination polymeric backbone, influencing the formation of the cyclic structure by achieving a favorable hydrophilic-hydrophobic balance. nih.gov
Beyond linear octane chains, bicyclic octane-containing systems, such as 2,6,7-trioxabicyclo(2.2.2)octane derivatives, are recognized for their unique rigid structures. These compounds hold potential in materials science for the creation of novel materials, including polymers and supramolecular assemblies, by exploiting their inherent structural properties and functionalizable sites. ontosight.ai
While not directly derived from this compound, the synthesis of macrocycles containing pendant groups from diketones, such as 1,1,2,2,3,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione, demonstrates the principle of using octane-dione derivatives as scaffolds for macrocycle construction. These macrocycles can be formed by reactions with diamines, leading to 14- and 16-membered N4 macrocycles. tandfonline.com This highlights the potential for designing and synthesizing octane-containing macrocycles with specific functionalities for various applications.
Furthermore, derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), which contain an octane bicyclic framework, have been widely studied in supramolecular chemistry. Quaternized DABCO derivatives, such as 1-alkyl-4-ethyl-1,4-diazoniabicyclo[2.2.2]octane dibromides, form micellar aggregates in water and exhibit catalytic properties, for example, in the hydrolysis of p-nitrophenyl alkyl chloromethylphosphonates. researchgate.netresearchgate.net These supramolecular systems demonstrate how octane-based scaffolds can contribute to the formation of ordered assemblies with specific functions.
The ability to precisely control the assembly of these molecular components is paramount for developing functional supramolecular systems. The design principles often involve non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination, to direct the formation of well-defined structures. iucr.org
Future Research Directions and Emerging Paradigms in 1,1 Dibromooctane Chemistry
Catalytic Approaches for Sustainable Synthesis and Transformations
The chemical industry's shift towards greener and more sustainable practices is profoundly influencing the future of 1,1-dibromooctane chemistry. Research is increasingly focused on developing catalytic methods that minimize environmental impact while maximizing efficiency.
Current synthetic routes to this compound often rely on traditional methods that can involve harsh reagents and generate significant waste. The future lies in the adoption of catalytic processes that offer higher atom economy and utilize environmentally benign reagents. For instance, the development of catalysts for the direct gem-dihalogenation of alkanes using safer brominating agents would represent a significant advancement. libretexts.orgyoutube.comkhanacademy.org Furthermore, visible-light-promoted syntheses, which can proceed without the need for photocatalysts or additives, present a promising green alternative for the preparation of related gem-dihalo compounds. rsc.org
In terms of its transformations, catalytic methods are being explored to convert this compound into a variety of valuable products in a more sustainable manner. This includes the catalytic transformation of gem-dibromoalkanes into other functional groups with higher efficiency and selectivity. rsc.orgresearchgate.net The use of earth-abundant metal catalysts and organocatalysts is a key trend, moving away from precious metal catalysts. diva-portal.orgmpg.demdpi.com The ultimate goal is to create a toolbox of catalytic reactions that allow for the clean and efficient manipulation of the this compound molecule.
| Research Focus | Key Objectives | Potential Impact |
| Catalyst Development | Design of highly active and selective catalysts for the synthesis and transformation of this compound. | Reduced waste, lower energy consumption, and increased process safety. |
| Green Reagents | Utilization of environmentally friendly brominating agents and solvents. | Minimized environmental pollution and health hazards. |
| Atom Economy | Development of reactions that incorporate a maximum number of atoms from the reactants into the final product. | Increased resource efficiency and reduced waste generation. |
| Reaction Conditions | Optimization of reaction conditions to minimize energy input, such as using lower temperatures and pressures. | Lower operational costs and a smaller carbon footprint. |
Integration into Flow Chemistry and Automation for Enhanced Efficiency
The integration of chemical syntheses into continuous flow reactors, often coupled with automation, is a paradigm shift in chemical manufacturing, and the chemistry of this compound is set to benefit significantly from this evolution. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.govsyrris.comvapourtec.comchemrxiv.orgbeilstein-journals.orgsyrris.comresearchgate.netnih.gov
The synthesis of this compound and its subsequent reactions can be hazardous in batch mode due to the potential for runaway reactions and the handling of toxic reagents. Flow reactors, with their small reaction volumes and superior heat and mass transfer, can mitigate these risks. nih.gov Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities.
Automation plays a crucial role in maximizing the benefits of flow chemistry. nih.govsyrris.comvapourtec.comchemrxiv.org Automated systems can perform multi-step syntheses, reaction optimization, and real-time analysis with minimal human intervention, accelerating the discovery and development of new chemical processes involving this compound. nih.govsyrris.comvapourtec.com This is particularly relevant for the synthesis of complex molecules where this compound serves as an intermediate. beilstein-journals.org
| Technology | Advantages for this compound Chemistry |
| Flow Reactors | Enhanced safety, precise control over reaction parameters, improved scalability, and potential for telescoped reactions. |
| Automation | High-throughput screening of reaction conditions, rapid process optimization, and unattended operation. |
| In-line Analytics | Real-time monitoring of reaction progress, enabling rapid feedback and control. |
Exploration of Bio-Inspired Synthetic Pathways
Nature provides a rich source of inspiration for the development of novel and sustainable chemical transformations. The field of biocatalysis, which utilizes enzymes to perform chemical reactions, offers a particularly exciting avenue for the future of this compound chemistry. nih.govresearchgate.net
Organobromine compounds are widespread in nature, and a variety of enzymes, known as halogenases, have evolved to catalyze the formation of carbon-bromine bonds with remarkable selectivity. nih.gov While the direct enzymatic synthesis of gem-dihaloalkanes like this compound has not yet been reported, the potential exists to discover or engineer enzymes capable of performing this transformation. This would offer a highly sustainable and selective route to this important chemical.
The exploration of bio-inspired synthetic pathways is not limited to the synthesis of this compound itself. Enzymes could also be employed for its selective transformations, taking advantage of their ability to operate under mild conditions and with high chemo-, regio-, and stereoselectivity. This approach aligns perfectly with the principles of green chemistry, offering a biodegradable and non-toxic catalytic alternative to traditional chemical methods. mdpi.com
| Biocatalytic Approach | Potential Application in this compound Chemistry |
| Halogenases | Direct and selective synthesis of this compound from octane (B31449). |
| Dehalogenases | Selective removal of one or both bromine atoms to generate other functionalized octanes. |
| Other Enzymes | Enantioselective transformations of this compound derivatives. |
Development of Novel Functional Materials Based on the this compound Moiety
The unique chemical reactivity of the gem-dibromo group in this compound makes it an attractive building block for the synthesis of novel functional materials. Future research in this area is expected to focus on the design and synthesis of polymers and other advanced materials with tailored properties.
One promising area is the use of this compound as a monomer or cross-linking agent in polymerization reactions. The two bromine atoms provide reactive sites for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of a variety of polymer architectures. researchgate.netnih.govillinois.eduresearchgate.netresearchgate.netwisc.edunih.govnih.govresearchgate.net For example, it could be used in the synthesis of conductive polymers, where the bromine atoms can be eliminated to create conjugated systems capable of conducting electricity. mdpi.com Organobromine compounds are also used as precursors to polymers with fire-retardant properties. wikipedia.org
Furthermore, the transformation of this compound into other bifunctional intermediates, such as gem-diborylalkanes, opens up a wide range of possibilities for materials synthesis. rsc.orgresearchgate.netresearchgate.net These intermediates can be used in cross-coupling reactions to create complex organic molecules and polymers with specific electronic, optical, or mechanical properties. The long octyl chain of this compound can also be exploited to impart desirable properties such as solubility and processability to the resulting materials.
| Material Class | Potential Role of this compound | Desired Properties |
| Conductive Polymers | As a monomer precursor for the formation of conjugated backbones. | Electrical conductivity, processability. |
| Fire-Retardant Polymers | Incorporation into polymer chains to impart flame resistance. | Reduced flammability. |
| Functional Block Copolymers | As a building block for creating well-defined polymer architectures. nih.govnih.govresearchgate.net | Tailored mechanical, thermal, and self-assembly properties. |
| Cross-linked Networks | As a cross-linking agent to create robust and stable materials. | Enhanced mechanical strength and thermal stability. |
Q & A
Basic: What are the standard synthetic routes for 1,1-dibromooctane, and how can reaction conditions be optimized for yield?
Methodological Answer:
this compound is typically synthesized via radical bromination or electrophilic addition of bromine to 1-octene. While direct evidence for this compound is limited, analogous methods for dibromoalkanes (e.g., 1,8-dibromooctane) involve alkylation using dibrominating agents like PBr₃ or HBr in controlled environments. For example, 1,8-dibromooctane synthesis uses dibromide linkers in nucleophilic substitution reactions with potassium carbonate as a base . Optimization requires monitoring temperature (e.g., 60°C for 12–18 hours) and solvent polarity (DMF or acetonitrile) to minimize elimination byproducts. Purity (>95%) is confirmed via HPLC and NMR .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
Nuclear Magnetic Resonance (¹H- and ¹³C-NMR) is critical for confirming the positions of bromine atoms and backbone structure. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight, while UV-Vis and fluorescence spectrophotometry assess electronic properties. For purity, HPLC with QF-1 columns (10% packing) resolves contaminants, as demonstrated for structurally similar dibromooctanes . Differential Scanning Calorimetry (DSC) can determine melting points, though mp data for this compound remains sparse .
Advanced: How does the steric and electronic configuration of this compound influence its reactivity in substitution versus elimination reactions?
Methodological Answer:
The 1,1-dibromo configuration creates steric hindrance, favoring elimination (e.g., dehydrohalogenation to form alkenes) over nucleophilic substitution. This contrasts with 1,8-dibromooctane, where bromide spacing supports coupling reactions. Computational modeling (e.g., DFT) can predict regioselectivity, while kinetic studies under varying bases (e.g., KOH vs. NaOEt) quantify reaction pathways. For example, cyclopropane derivatives like 2-bromo-1,1-dimethylcyclopropane show similar trends, where bulky substituents promote elimination .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?
Methodological Answer:
Contradictions often arise from solvent effects, catalyst loading, or trace impurities. Systematic studies using Design of Experiments (DoE) frameworks (e.g., factorial design) isolate variables. For instance, palladium-catalyzed couplings may require anhydrous conditions and ligand optimization (e.g., biphenylphosphines) to enhance reproducibility. Cross-referencing NMR and GC-MS data from multiple batches helps identify inconsistencies, as seen in 1-deoxynojirimycin derivative syntheses .
Advanced: What strategies mitigate challenges in studying this compound’s environmental or toxicological profiles, given limited data?
Methodological Answer:
Analogous compounds (e.g., 1,2-dibromoethane) provide mechanistic insights. ToxCast or QSAR models predict bioactivity, while GC-MS quantifies degradation products in simulated environments. For in vitro assays, use α-glucosidase inhibition protocols (as applied to 1,8-dibromooctane derivatives) to assess biochemical interactions . Ethical frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure study design aligns with regulatory standards .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
Although specific safety data for this compound is limited, its structural analogs (e.g., 1,8-dibromooctane) require PPE (gloves, goggles) and fume hoods due to alkylating agent risks. Spill protocols include neutralization with sodium bicarbonate and disposal via halogenated waste streams. Always consult SDS sheets for related dibromides (e.g., 1,5-dibromoanthracene) for emergency response guidelines .
Advanced: How can computational tools (e.g., molecular docking) elucidate this compound’s role in inhibiting enzymes like α-glucosidase?
Methodological Answer:
Docking simulations (AutoDock Vina, Schrödinger Suite) model interactions between this compound and enzyme active sites. Compare results with experimental IC₅₀ values from fluorometric assays (e.g., pNPG hydrolysis inhibition). For 1-deoxynojirimycin–chrysin hybrids, lipophilicity (logP) derived from 1,8-dibromooctane linkers correlates with enhanced binding, suggesting similar strategies for 1,1-derivatives .
Advanced: What experimental designs address the low solubility of this compound in aqueous systems for biomedical studies?
Methodological Answer:
Co-solvent systems (e.g., DMSO-water mixtures) or nanoemulsions improve solubility. Dynamic Light Scattering (DLS) monitors particle size, while LC-MS tracks stability. For in vitro assays, pre-saturate buffers with dibromooctane and validate via UV-Vis absorbance. This approach mirrors bioavailability enhancements for hydrophobic antidiabetic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
